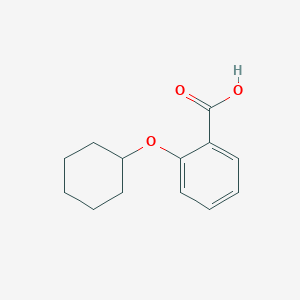

2-(Cyclohexyloxy)benzoic acid

Description

Contextualization within Modern Organic Synthesis and Chemical Biology

2-(Cyclohexyloxy)benzoic acid is a bifunctional molecule that has garnered interest in the fields of organic synthesis and chemical biology. Its structure, which combines a carboxylic acid group with a bulky cyclohexyloxy ether substituent on a benzene (B151609) ring, provides a versatile platform for creating more complex molecules. In organic synthesis, it can serve as a valuable building block or intermediate. ontosight.aibldpharm.com The carboxylic acid moiety allows for a variety of chemical transformations, such as esterification and amidation, while the cyclohexyloxy group can influence the molecule's physical and chemical properties, including solubility and conformational rigidity.

From a chemical biology perspective, the interest in this compound and its derivatives often stems from their potential to interact with biological targets. The benzoic acid framework is a common feature in many biologically active compounds, and the addition of a cyclohexyloxy group can enhance or modify this activity. ontosight.aiontosight.ai Researchers investigate such compounds for their potential to modulate the function of enzymes and receptors, making them tools to probe biological processes and potential starting points for drug discovery.

Significance of Benzoic Acid Derivatives in Contemporary Chemical Sciences

Benzoic acid and its derivatives are a cornerstone of modern chemical sciences, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. ontosight.ai The simple, yet versatile, structure of benzoic acid allows for the introduction of various functional groups onto the aromatic ring, leading to a vast library of compounds with diverse properties.

In medicinal chemistry, benzoic acid derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai For instance, the well-known drug aspirin (B1665792) is a benzoic acid derivative (2-(acetyloxy)benzoic acid). More complex derivatives are continually being synthesized and evaluated as antagonists for various receptors and inhibitors for enzymes. acs.orgnih.gov The development of these derivatives is often guided by structure-activity relationship (SAR) studies, which aim to understand how chemical modifications affect biological activity.

Scope and Objectives of Research on this compound

Research on this compound and its closely related isomers is primarily driven by the quest for new therapeutic agents. A significant area of investigation is their potential as enzyme inhibitors. For example, derivatives of cyclohexyloxy-substituted benzoic acids have been studied as inhibitors of soluble epoxide hydrolase (sEH) and cyclooxygenase (COX) enzymes, both of which are important targets in the management of inflammation and pain. acs.orgnih.govphysiology.org

The main objectives of this research include:

Synthesis and Characterization: Developing efficient synthetic routes to this compound and its derivatives and thoroughly characterizing their chemical and physical properties. smolecule.comresearchgate.net

Biological Evaluation: Screening these compounds for their inhibitory activity against various enzymes and assessing their potential therapeutic effects in cellular and animal models. nih.govphysiology.org

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups and their positions on the molecule influence its biological activity. This knowledge is crucial for designing more potent and selective inhibitors.

The table below summarizes some key properties of this compound.

| Property | Value |

| Molecular Formula | C13H16O3 |

| Molecular Weight | 220.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 55751-60-5 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

2-cyclohexyloxybenzoic acid |

InChI |

InChI=1S/C13H16O3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,14,15) |

InChI Key |

WKZMKIVYWDNOJL-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)OC2=CC=CC=C2C(=O)O |

Canonical SMILES |

C1CCC(CC1)OC2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Cyclohexyloxy Benzoic Acid

De Novo Synthesis Approaches to the Core Benzoic Acid Scaffold

The formation of the 2-(cyclohexyloxy) ether linkage on the benzoic acid scaffold is the key challenge in synthesizing the target molecule. Direct etherification methods starting from precursors like salicylic (B10762653) acid or 2-halobenzoic acids are the most common approaches.

Etherification-Based Routes for Alkoxy Introduction

A primary strategy for introducing the cyclohexyloxy group involves the formation of an ether bond with a pre-existing 2-hydroxybenzoic acid (salicylic acid) scaffold. The Williamson ether synthesis is a classic and versatile method for this transformation. masterorganicchemistry.comwikipedia.org This reaction proceeds via an SN2 mechanism, where the oxygen of a deprotonated phenol (a phenoxide) acts as a nucleophile to displace a halide from an alkyl halide. wikipedia.org

In the context of 2-(cyclohexyloxy)benzoic acid synthesis, salicylic acid is first deprotonated with a suitable base, such as sodium hydroxide or potassium hydroxide, to form the corresponding phenoxide. This is then reacted with a cyclohexyl halide (e.g., cyclohexyl bromide or iodide). The reaction is typically performed in a polar aprotic solvent to facilitate the SN2 pathway.

A related and powerful method for forming diaryl or alkyl aryl ethers is the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. wikipedia.org For the synthesis of this compound, this could involve the reaction of 2-chlorobenzoic acid with cyclohexanol (B46403) in the presence of a copper catalyst and a base at elevated temperatures. A documented example of this approach is the synthesis of 2-(m-tolyloxy)benzoic acid, where 2-chlorobenzoic acid was reacted with m-cresol using a copper powder/cuprous iodide catalyst system. nih.gov

Table 1: Comparison of Etherification-Based Routes

| Method | Starting Materials | Key Reagents | General Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Williamson Ether Synthesis | Salicylic acid, Cyclohexyl halide | Strong base (e.g., KOH, NaOH) | Polar aprotic solvent | Well-established, versatile | Requires conversion of cyclohexanol to a halide; potential for elimination side reactions. libretexts.org |

| Ullmann Condensation | 2-Halobenzoic acid, Cyclohexanol | Copper catalyst (Cu(I) or Cu(0)), Base | High temperatures, polar solvents | Good for aryl ether formation | Requires high temperatures, stoichiometric copper in classic methods, though catalytic versions exist. wikipedia.orgorganic-chemistry.org |

Nucleophilic Aromatic Substitution Strategies for O-Substitution

Nucleophilic aromatic substitution (SNAr) offers another direct route to the aryl ether linkage. masterorganicchemistry.comlibretexts.org This reaction is distinct from SN1 and SN2 mechanisms and occurs when an aryl halide containing strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is treated with a nucleophile. chemistrysteps.comlibretexts.org

For the synthesis of this compound, the strategy would involve reacting an activated 2-halobenzoic acid derivative with a cyclohexoxide nucleophile. The carboxylate group of benzoic acid is deactivating towards nucleophilic attack, so an additional activating group, such as a nitro group, would likely be required on the benzene (B151609) ring to make the reaction feasible. libretexts.org The mechanism involves two main steps:

Addition: The nucleophile (cyclohexoxide) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The presence of EWGs at the ortho or para positions is crucial for stabilizing this negatively charged intermediate. libretexts.org

Elimination: The leaving group (halide) is expelled, and the aromaticity of the ring is restored, yielding the final ether product. chemistrysteps.com

The reactivity of the aryl halide in SNAr reactions follows the order F > Cl > Br > I, which is opposite to the trend in SN2 reactions. This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.com

Mitsunobu Reaction Protocols for Ether Formation

The Mitsunobu reaction is a powerful and mild method for forming esters, ethers, and other functional groups by converting a primary or secondary alcohol into a good leaving group in situ. missouri.eduwikipedia.org This redox-condensation reaction utilizes a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

To synthesize this compound via this route, salicylic acid (acting as the acidic nucleophile) would be reacted with cyclohexanol. The reaction proceeds through a complex mechanism where the triphenylphosphine and DEAD combine to form a phosphonium intermediate. This intermediate activates the cyclohexanol's oxygen, allowing it to be displaced by the carboxylate of salicylic acid in an SN2 fashion. missouri.eduorganic-chemistry.org A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, if one is present. missouri.eduorganicreactions.org

A typical laboratory protocol involves dissolving the alcohol (cyclohexanol), the acidic component (salicylic acid), and triphenylphosphine in a suitable solvent like tetrahydrofuran (THF). The mixture is cooled, and the azodicarboxylate is added slowly. wikipedia.org While highly effective, a drawback of the Mitsunobu reaction is the formation of byproducts (triphenylphosphine oxide and a hydrazide) that can sometimes complicate purification. missouri.edu

Table 2: Reagents in a Typical Mitsunobu Reaction for Ether Formation

| Component | Example | Function |

|---|---|---|

| Alcohol | Cyclohexanol | Source of the alkoxy group. |

| Acidic Nucleophile | Salicylic Acid | Provides the aromatic scaffold and displaces the activated alcohol. |

| Phosphine | Triphenylphosphine (PPh |

Acts as the reducing agent; activates the alcohol. |

| Azodicarboxylate | DEAD or DIAD | Acts as the oxidizing agent; facilitates the formation of the phosphonium intermediate. |

| Solvent | Tetrahydrofuran (THF) | Common solvent for the reaction. |

Synthesis of Positional Isomers and Analogues of this compound

The synthetic methods described above can be readily adapted to prepare positional isomers and functionalized analogues of the target compound.

Preparation of 4-(Cyclohexyloxy)benzoic Acid

The synthesis of the positional isomer, 4-(cyclohexyloxy)benzoic acid, follows similar logic to the preparation of the 2-isomer. The most straightforward approach is the Williamson ether synthesis, starting from 4-hydroxybenzoic acid. francis-press.comfrancis-press.com

The synthesis begins with the deprotonation of 4-hydroxybenzoic acid using a base like potassium hydroxide in a suitable solvent. The resulting dipotassium salt is then reacted with a cyclohexyl halide, such as cyclohexyl bromide, to form the ether linkage. The synthesis of the starting material, 4-hydroxybenzoic acid, is often achieved commercially via the Kolbe-Schmitt reaction, which involves the carboxylation of potassium phenoxide under high pressure and temperature. chemicalbook.com

Table 3: Synthetic Route for 4-(Cyclohexyloxy)benzoic Acid

| Step | Reactants | Key Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 4-Hydroxybenzoic Acid | Potassium Hydroxide (2 eq.) | Dipotassium 4-hydroxybenzoate |

| 2 | Dipotassium 4-hydroxybenzoate, Cyclohexyl Bromide | Heat | 4-(Cyclohexyloxy)benzoic Acid |

Fluorinated Cyclohexyloxybenzoic Acid Analogues

The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability. soton.ac.uk Fluorinated analogues of this compound can be synthesized by either starting with a fluorinated precursor or by fluorinating the molecule at a later stage.

One viable route is to begin with a fluorinated salicylic acid, for example, 5-fluorosalicylic acid. This precursor can then undergo etherification with cyclohexanol or a cyclohexyl halide using one of the methods described previously (e.g., Williamson, Ullmann, or Mitsunobu reaction) to yield 5-fluoro-2-(cyclohexyloxy)benzoic acid. Processes for preparing various fluorinated benzoic acids are well-documented. google.com

Alternatively, direct fluorination of the aromatic ring can be challenging, but methods exist for the nucleophilic fluorination of aryl precursors. For instance, arylbenziodoxolones have been used as precursors for the synthesis of 2-fluorobenzoic acids via nucleophilic fluorination with fluoride salts. arkat-usa.org Such a strategy could potentially be applied to a pre-formed this compound skeleton, although selectivity could be an issue.

Synthesis of Derivatives with Modified Cyclohexyl Rings (e.g., cyclohexenyl)

The synthesis of this compound derivatives featuring a modified cyclohexyl ring, such as a cyclohexenyl group, introduces the challenge of chemoselectivity, where reactions must selectively occur at the desired position without affecting the double bond. Standard etherification methods can be adapted for this purpose.

A plausible and common route for the synthesis of a 2-(cyclohexenyloxy)benzoic acid derivative is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, a cyclohexenol can be deprotonated to form a cyclohexenoxide, which then acts as a nucleophile.

The general steps for this synthesis are:

Deprotonation of Cyclohexenol: A suitable cyclohexenol, for instance, cyclohex-2-en-1-ol, is treated with a strong base to form the corresponding alkoxide. Common bases for this purpose include sodium hydride (NaH) or potassium hydride (KH). The choice of a non-nucleophilic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is crucial to prevent unwanted side reactions.

Nucleophilic Substitution: The resulting cyclohexenoxide is then reacted with a 2-halobenzoic acid derivative (e.g., methyl 2-bromobenzoate). The alkoxide attacks the carbon atom bearing the halogen, displacing it in an SN2 reaction to form the ether linkage.

Hydrolysis: If the starting benzoic acid derivative was an ester, a final hydrolysis step is required to convert the ester back to the carboxylic acid. This is typically achieved by heating with an aqueous acid or base.

An alternative approach is the Ullmann condensation , which is particularly useful for the formation of aryl ethers. This reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst.

The general steps for this synthesis are:

Reaction Setup: A 2-halobenzoic acid derivative is mixed with a cyclohexenol, a copper(I) catalyst (such as CuI), a base (like potassium carbonate or cesium carbonate), and often a ligand (such as a diamine) in a high-boiling polar solvent.

Coupling Reaction: The mixture is heated to high temperatures to facilitate the coupling reaction, leading to the formation of the C-O bond.

Workup and Purification: After the reaction is complete, the product is isolated and purified, which may involve an acidic workup to protonate the carboxylic acid.

While specific literature on the synthesis of 2-(cyclohexenyloxy)benzoic acid is not abundant, the principles of these well-established reactions provide a reliable framework for its preparation. The choice between the Williamson and Ullmann methods would depend on the specific substrates, desired yield, and reaction conditions.

Routes to Substituted this compound Derivatives

The synthesis of substituted this compound derivatives can be achieved by employing appropriately substituted starting materials in established ether synthesis reactions. The substituents can be located on either the benzoic acid ring or the cyclohexyl ring.

General Synthetic Strategies:

Two primary retrosynthetic disconnections are considered for the ether linkage:

Disconnection 1 (Williamson Ether Synthesis): This involves the reaction of a substituted 2-hydroxybenzoic acid (or its ester) with a substituted cyclohexyl halide or sulfonate. The phenolic proton of the salicylic acid derivative is first removed by a base to generate a phenoxide, which then acts as a nucleophile. chemistrytalk.orgmasterorganicchemistry.com This method is generally effective, especially when the cyclohexyl halide is primary or secondary. masterorganicchemistry.comquora.comyoutube.comlibretexts.org

Disconnection 2 (Ullmann Condensation): This route involves the coupling of a substituted 2-halobenzoic acid with a substituted cyclohexanol. This copper-catalyzed reaction is a powerful tool for forming aryl-alkyl ethers, particularly when the Williamson ether synthesis is not feasible. wikipedia.orgsynarchive.comwikipedia.orgorganic-chemistry.orgnih.gov

Synthesis of Derivatives with Substitution on the Benzoic Acid Ring:

To synthesize derivatives with substituents on the aromatic ring, one would start with a commercially available or synthesized substituted salicylic acid or 2-halobenzoic acid.

| Starting Material (Benzoic Acid Moiety) | Starting Material (Cyclohexyl Moiety) | Reaction Type | Potential Product |

| Methyl 5-nitrosalicylate | Cyclohexyl bromide | Williamson Ether Synthesis | Methyl 2-(cyclohexyloxy)-5-nitrobenzoate |

| 2-Bromo-4-chlorobenzoic acid | Cyclohexanol | Ullmann Condensation | 2-(Cyclohexyloxy)-4-chlorobenzoic acid |

| 3-Methylsalicylic acid | Cyclohexyl tosylate | Williamson Ether Synthesis | 2-(Cyclohexyloxy)-3-methylbenzoic acid |

Synthesis of Derivatives with Substitution on the Cyclohexyl Ring:

For derivatives with substituents on the cyclohexyl ring, the synthesis would commence with a substituted cyclohexanol or cyclohexyl halide. The stereochemistry of the cyclohexyl ring needs to be considered, as SN2 reactions, like the Williamson ether synthesis, proceed with inversion of configuration at the stereocenter.

| Starting Material (Benzoic Acid Moiety) | Starting Material (Cyclohexyl Moiety) | Reaction Type | Potential Product |

| Salicylic acid | 4-Methylcyclohexyl bromide | Williamson Ether Synthesis | 2-((4-Methylcyclohexyl)oxy)benzoic acid |

| Methyl 2-iodobenzoate | trans-2-Aminocyclohexanol | Ullmann Condensation | Methyl 2-((trans-2-aminocyclohexyl)oxy)benzoate |

| 2-Hydroxybenzoic acid | 3-Bromocyclohexene | Williamson Ether Synthesis | 2-(Cyclohex-2-en-1-yloxy)benzoic acid |

Catalytic Methodologies in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives. Both acid catalysis and transition-metal catalysis offer distinct advantages in the formation of the crucial ether bond.

Acid-Catalyzed Reactions for Benzoic Acid Derivatives

While less common for the direct synthesis of this compound due to potential side reactions, acid catalysis is a fundamental strategy in organic synthesis that can be applied to related transformations. In the context of forming the ether linkage, an acid catalyst could, in principle, facilitate the dehydration of a mixture of salicylic acid and cyclohexanol.

The proposed mechanism would involve:

Protonation of the hydroxyl group of cyclohexanol by the acid catalyst, forming a good leaving group (water).

Departure of the water molecule to generate a cyclohexyl cation.

Nucleophilic attack by the phenolic oxygen of salicylic acid on the cyclohexyl cation to form the ether.

However, this approach is fraught with challenges. The strongly acidic conditions can lead to side reactions such as the elimination of water from cyclohexanol to form cyclohexene, and polymerization of the resulting alkene. Furthermore, the reaction of the carboxylic acid group of salicylic acid could also be a competing pathway.

A more practical application of acid catalysis in this context is in the esterification of the carboxylic acid group, which might be a necessary step in a multi-step synthesis to protect the carboxyl group while the ether linkage is formed.

Transition-Metal Catalysis in Carbon-Oxygen Bond Formation

Transition-metal catalysis offers a more robust and widely used approach for the synthesis of this compound, primarily through the Ullmann condensation . This reaction, traditionally using stoichiometric copper, has been refined into a catalytic process that is highly effective for the formation of diaryl and alkyl aryl ethers. wikipedia.orgsynarchive.com

The Ullmann condensation for the synthesis of this compound would typically involve the reaction of a 2-halobenzoic acid with cyclohexanol in the presence of a copper catalyst.

Key components of the catalytic Ullmann condensation:

Copper Source: Copper(I) salts such as CuI, CuBr, or CuCl are commonly used. In some cases, copper(0) or copper(II) salts can also be effective.

Ligands: The use of ligands is often crucial for improving the efficiency and mildness of the reaction. Common ligands include diamines (e.g., 1,10-phenanthroline), amino acids, and other nitrogen- or oxygen-containing molecules. These ligands stabilize the copper catalyst and facilitate the reaction steps.

Base: A base is required to deprotonate the alcohol and to neutralize the hydrogen halide formed during the reaction. Common bases include K2CO3, Cs2CO3, and various phosphates.

Solvent: High-boiling polar aprotic solvents such as DMF, DMSO, or NMP are typically used.

Recent Advancements in Ullmann-type Reactions:

Modern variations of the Ullmann reaction have focused on developing more active and versatile catalytic systems that allow for lower reaction temperatures and broader substrate scope.

| Catalyst System | Substrates | Conditions | Notes |

| CuI / 1,10-phenanthroline | Aryl halide, alcohol | High temperature | A classic and effective system. |

| CuI / L-proline | Aryl iodide, alcohol | Milder conditions | Amino acid ligands can accelerate the reaction. |

| CuO nanoparticles | Aryl halide, phenol | Heterogeneous catalysis | Allows for easier catalyst recovery. google.com |

| Pd-based catalysts | Aryl halide, alcohol | Buchwald-Hartwig amination analogue | While more commonly used for C-N bond formation, palladium catalysts can also be used for C-O bond formation. chemsynthesis.com |

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Key Green Chemistry Strategies:

Use of Greener Solvents: Traditional syntheses often employ volatile and potentially toxic organic solvents. Green chemistry encourages the use of safer alternatives.

Bio-based solvents: Ethanol and other solvents derived from renewable feedstocks can be excellent replacements for petroleum-based solvents.

Water: When possible, using water as a solvent is highly desirable due to its non-toxic and non-flammable nature.

Solvent-free reactions: Conducting reactions in the absence of a solvent can significantly reduce waste.

Energy Efficiency:

Microwave-assisted synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. libretexts.orgsynarchive.com This technique has been successfully applied to a variety of organic reactions, including those involving benzoic acid derivatives. synarchive.com

Catalysis: The use of catalysts allows reactions to proceed under milder conditions (lower temperatures and pressures), thereby reducing energy consumption.

Use of Renewable Feedstocks:

While the direct synthesis of this compound from renewable resources is not yet established, there is growing research into the production of key chemical intermediates, such as benzoic acid derivatives, from biomass. Lignin, a major component of plant biomass, is a potential source of aromatic compounds that could be used as starting materials.

Atom Economy:

Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like additions and rearrangements are preferred over substitutions and eliminations, which generate byproducts.

Use of Safer Reagents and Reduction of Derivatives:

Avoiding the use of toxic reagents and protecting groups can simplify synthetic routes and reduce the generation of hazardous waste. For example, developing a catalytic system that allows for the direct coupling of salicylic acid with cyclohexanol without the need to first convert the alcohol to a halide would be a greener approach.

Table of Green Chemistry Approaches in Synthesis:

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Choosing reactions that maximize the incorporation of starting materials into the product. |

| Less Hazardous Chemical Syntheses | Using non-toxic reagents and solvents. |

| Designing Safer Chemicals | The target molecule itself should have low toxicity. |

| Safer Solvents and Auxiliaries | Replacing traditional volatile organic compounds with water, bio-solvents, or conducting solvent-free reactions. |

| Design for Energy Efficiency | Employing microwave-assisted synthesis or catalytic methods to reduce energy consumption. libretexts.orgsynarchive.com |

| Use of Renewable Feedstocks | Exploring the use of biomass-derived starting materials. |

| Reduce Derivatives | Avoiding the use of protecting groups to simplify the synthesis and reduce waste. |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. |

| Design for Degradation | Designing the product to break down into harmless substances after its use. |

| Real-time analysis for Pollution Prevention | Monitoring the reaction in real-time to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |

Advanced Spectroscopic and Structural Characterization of 2 Cyclohexyloxy Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-(Cyclohexyloxy)benzoic acid in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzoic acid ring, the protons of the cyclohexyl ring, and the acidic proton of the carboxyl group.

The aromatic region typically displays complex multiplets due to the ortho-substitution pattern, which breaks the symmetry of the benzene (B151609) ring. The proton ortho to the carboxyl group (H6) is expected to resonate at the lowest field in the aromatic region, influenced by the deshielding effects of both the carboxyl and the adjacent ether linkage. The remaining aromatic protons (H3, H4, H5) will appear as overlapping multiplets at slightly higher fields.

The cyclohexyloxy group gives rise to a series of signals in the aliphatic region of the spectrum. The proton on the carbon directly attached to the oxygen atom (OCH) is the most downfield of this group, appearing as a multiplet. The remaining ten protons on the cyclohexyl ring are chemically non-equivalent and will produce a complex set of overlapping signals at higher fields (typically 1.2-2.0 ppm). The acidic proton of the carboxylic acid (-COOH) is characteristically found as a broad singlet at a very low field, often above 10 ppm, and its chemical shift can be concentration-dependent.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | > 10.0 | broad s |

| Aromatic H (H6) | 7.8 - 8.1 | dd |

| Aromatic H (H4) | 7.4 - 7.6 | m |

| Aromatic H (H5) | 7.0 - 7.2 | m |

| Aromatic H (H3) | 6.9 - 7.1 | d |

| O-CH (Cyclohexyl) | 4.4 - 4.7 | m |

Note: Predicted values are based on analogous structures and general NMR principles. s=singlet, d=doublet, dd=doublet of doublets, m=multiplet.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on each unique carbon environment within the molecule. For this compound, a total of 11 distinct signals are expected (7 for the benzoic acid moiety and 4 for the cyclohexyl group, assuming rapid chair-chair interconversion makes some positions equivalent).

The carbonyl carbon (-C=O) of the carboxylic acid is the most deshielded, appearing at the downfield end of the spectrum, typically in the 165-175 ppm range. The aromatic carbons show signals between approximately 110 and 160 ppm. The carbon atom attached to the oxygen (C2) will be significantly downfield compared to the other aromatic carbons due to the ether linkage. The carbon attached to the carboxyl group (C1) will also be deshielded.

The carbons of the cyclohexyloxy ring will appear in the upfield, aliphatic region of the spectrum. The carbon directly bonded to the ether oxygen (C-O) is the most deshielded of the aliphatic carbons, typically resonating between 70 and 80 ppm. The remaining cyclohexyl carbons will appear at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165 - 175 |

| Aromatic C-O (C2) | 155 - 160 |

| Aromatic C-COOH (C1) | 120 - 125 |

| Aromatic CH (C4, C6) | 128 - 135 |

| Aromatic CH (C3, C5) | 115 - 125 |

| Cyclohexyl C-O | 70 - 80 |

Note: Predicted values are based on analogous structures and general NMR principles.

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity within the aromatic ring system and for identifying adjacent protons within the cyclohexyl ring. For instance, a cross-peak between the O-CH proton and adjacent CH₂ protons on the cyclohexyl ring would be expected.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms. Each cross-peak indicates a C-H bond, allowing for the direct assignment of a proton's signal to its attached carbon's signal. This is the primary method for definitively linking the proton and carbon skeletons of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH couplings). HMBC is crucial for piecing together the molecular fragments. For example, it can show a correlation from the O-CH proton of the cyclohexyl ring to the C2 carbon of the aromatic ring, confirming the ether linkage. It can also show correlations from the H6 proton to the carbonyl carbon, confirming the ortho relationship between these groups.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The carboxylic acid functional group gives rise to several highly characteristic bands in the vibrational spectra of this compound.

O-H Stretching: The most recognizable feature is the extremely broad absorption band in the FT-IR spectrum, typically spanning from 2500 to 3300 cm⁻¹. This broadening is a result of strong hydrogen bonding between carboxylic acid molecules, which form dimers in the solid state and in concentrated solutions. nist.gov

C=O Stretching: An intense, sharp absorption corresponding to the carbonyl stretch is a key diagnostic peak. For aromatic carboxylic acids, this band typically appears in the range of 1680-1710 cm⁻¹. unimi.it The conjugation with the benzene ring slightly lowers its frequency compared to saturated carboxylic acids.

C-O Stretching and O-H Bending: The spectrum also contains bands corresponding to the C-O stretching vibration, coupled with O-H in-plane bending, which are found in the 1210-1320 cm⁻¹ region. unimi.it An out-of-plane O-H bend also gives a broad absorption around 920 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies of the Carboxylic Acid Group

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (FT-IR) |

|---|---|---|

| O-H stretch (H-bonded) | 2500 - 3300 | Strong, very broad |

| C=O stretch | 1680 - 1710 | Strong, sharp |

| C-O stretch / O-H bend | 1210 - 1320 | Medium |

C-H Stretching: The aliphatic C-H stretching vibrations of the cyclohexyl ring appear as strong bands in the region of 2850-2950 cm⁻¹. These sharp peaks are often superimposed on the broad O-H stretch of the carboxylic acid in the FT-IR spectrum.

C-O-C Stretching: The ether linkage (Aryl-O-Alkyl) gives rise to characteristic asymmetric and symmetric C-O-C stretching vibrations. The asymmetric stretch is typically stronger and appears around 1200-1275 cm⁻¹, while the symmetric stretch is found near 1020-1075 cm⁻¹.

CH₂ Bending: The scissoring vibration of the CH₂ groups in the cyclohexane (B81311) ring is expected to produce a distinct band near 1450 cm⁻¹.

These spectroscopic signatures, when analyzed collectively, provide a detailed and unambiguous structural confirmation of this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In the context of this compound, it provides crucial information for confirming the molecular weight and elucidating the structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is instrumental in determining the precise elemental composition of a molecule. For this compound (C13H16O3), HRMS provides an exact mass that can distinguish it from other compounds with the same nominal mass. The predicted monoisotopic mass for this compound is 220.10994 Da. uni.lu HRMS measurements can confirm this with a high degree of accuracy, typically within a few parts per million (ppm).

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule. These theoretical values can be compared with experimental data to further confirm the compound's identity. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 221.11722 | 148.6 |

| [M+Na]⁺ | 243.09916 | 152.9 |

| [M-H]⁻ | 219.10266 | 153.1 |

| [M+NH₄]⁺ | 238.14376 | 165.6 |

| [M+K]⁺ | 259.07310 | 150.6 |

| [M+H-H₂O]⁺ | 203.10720 | 141.7 |

Ion Fragmentation Pathways for Structural Confirmation

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and confirm its structure. For aromatic carboxylic acids like this compound, characteristic fragmentation patterns are observed.

Common fragmentation pathways for benzoic acid and its derivatives include:

Loss of the hydroxyl group (-OH): This results in a fragment with a mass 17 units less than the molecular ion. docbrown.info

Loss of the carboxyl group (-COOH): This leads to a fragment with a mass 45 units less than the molecular ion. docbrown.infolibretexts.org

Formation of the phenyl cation: The appearance of an ion at m/z 77 is very characteristic of monosubstituted benzene compounds. docbrown.inforesearchgate.net

Decarboxylation: The loss of a carbon dioxide molecule (CO2) is a common fragmentation pathway for carboxylic acids. researchgate.net

For this compound, additional fragmentation would be expected due to the cyclohexyloxy substituent. This could involve cleavage of the ether bond, leading to fragments corresponding to the cyclohexoxy group and the benzoic acid moiety. The fragmentation of the cyclohexyloxy group itself would likely involve the loss of neutral molecules like water or ethene.

X-ray Diffraction (XRD) for Solid-State Structure and Conformational Analysis

X-ray diffraction is a primary technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This information is vital for understanding the molecule's conformation, intermolecular interactions, and packing in the solid state.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Molecular Conformation and Torsion Angle Analysis

The conformation of this compound in the solid state is determined by the torsion angles between the different parts of the molecule. Key torsion angles would include those defining the orientation of the carboxylic acid group relative to the benzene ring and the orientation of the cyclohexyloxy group relative to the benzene ring.

In many benzoic acid derivatives, the carboxylic acid group is nearly coplanar with the benzene ring to maximize resonance stabilization. researchgate.net However, bulky substituents in the ortho position can cause the carboxyl group to twist out of the plane. The dihedral angle between the phenyl ring and the cyclohexyloxy group would also be a critical parameter. For instance, in 2-(o-tolyloxy)benzoic acid, the dihedral angle between the two phenyl rings is 76.2 (2)°. nih.gov A similar significant twist would be expected in this compound due to steric hindrance between the cyclohexyloxy group and the carboxylic acid group.

Intermolecular Interactions and Crystal Packing Motifs

The way molecules of this compound pack in a crystal is governed by intermolecular interactions. For carboxylic acids, the most significant intermolecular interaction is the formation of hydrogen-bonded dimers. iaea.orgresearchgate.netresearchgate.net In these dimers, the carboxyl groups of two molecules are linked by a pair of strong O-H···O hydrogen bonds. nih.gov This is a very common and stable motif in the crystal structures of carboxylic acids. rsc.orgresearchgate.net

Reactivity Profiles and Mechanistic Investigations of 2 Cyclohexyloxy Benzoic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can undergo a range of transformations. However, the steric hindrance imposed by the adjacent cyclohexyloxy group in 2-(cyclohexyloxy)benzoic acid can significantly impact the accessibility of the carbonyl carbon to nucleophiles, potentially requiring more forcing reaction conditions compared to unhindered benzoic acids.

Esterification and Transesterification Reactions

Esterification, the conversion of a carboxylic acid to an ester, is a fundamental reaction in organic synthesis. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. For this compound, this reaction would proceed by protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. The bulky ortho-cyclohexyloxy group is expected to sterically hinder the approach of the alcohol, potentially leading to slower reaction rates compared to unsubstituted benzoic acid.

To overcome this steric hindrance, the use of more reactive acylating agents derived from this compound, such as its acid chloride or anhydride, could be employed. Alternatively, coupling agents that activate the carboxylic acid in situ can facilitate the reaction.

| Reactant | Reagent | Catalyst | Product | Expected Observations |

| This compound | Methanol | H₂SO₄ | Methyl 2-(cyclohexyloxy)benzoate | Slower reaction rate compared to benzoic acid due to steric hindrance. |

| This compound | Ethanol | Tin(II) compounds google.com | Ethyl 2-(cyclohexyloxy)benzoate | Tin(II) catalysts are effective for esterifications and may offer milder conditions. google.com |

This table presents expected outcomes based on general principles of esterification for sterically hindered benzoic acids.

Amidation and Related Coupling Reactions

The formation of amides from carboxylic acids and amines is a critical transformation in medicinal chemistry and materials science. Direct condensation of a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium carboxylate salt. Therefore, coupling agents are typically used to activate the carboxylic acid.

For sterically hindered carboxylic acids like this compound, standard amide coupling protocols may prove to be inefficient. rsc.orgchimia.ch The steric bulk around the carboxylic acid can impede the approach of the amine, even after activation. Research on other sterically hindered benzoic acids suggests that the use of more reactive intermediates, such as acyl fluorides, at elevated temperatures can be an effective strategy to achieve amidation. rsc.org

| Amine | Coupling Method | Product | Expected Challenges & Solutions |

| Aniline | DCC/DMAP | N-phenyl-2-(cyclohexyloxy)benzamide | Significant steric hindrance may lead to low yields. |

| Cyclohexylamine | Acyl fluoride intermediate | N-cyclohexyl-2-(cyclohexyloxy)benzamide | Formation of the more reactive acyl fluoride may overcome steric hindrance. rsc.org |

| Benzylamine | TiF₄ catalyst rsc.org | N-benzyl-2-(cyclohexyloxy)benzamide | Titanium tetrafluoride has been shown to be effective for the amidation of some ortho-substituted benzoic acids, though steric effects can still reduce yields. rsc.org |

This table illustrates potential strategies and challenges for the amidation of this compound based on literature for sterically hindered substrates.

Reduction to Aldehydes and Alcohols

The reduction of carboxylic acids to primary alcohols is a common transformation that typically requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids directly to alcohols. chemguide.co.uklibretexts.org The reaction proceeds through a complex mechanism involving the formation of an aluminate salt. Sodium borohydride (NaBH₄), a milder reducing agent, is generally not effective for the reduction of carboxylic acids. chemguide.co.uklibretexts.org

An alternative method for the reduction of benzoic acids to the corresponding alcohols involves the use of sodium borohydride in the presence of bromine (NaBH₄–Br₂). sci-hub.se This system has been shown to be effective for a variety of substituted benzoic acids. sci-hub.se The reduction of this compound to 2-(cyclohexyloxy)benzyl alcohol would be expected to proceed efficiently with these strong reducing systems. The selective reduction to the aldehyde is more challenging as aldehydes are more readily reduced than carboxylic acids.

| Reducing Agent | Solvent | Product | Key Considerations |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | 2-(Cyclohexyloxy)benzyl alcohol | A powerful, non-selective reducing agent. chemguide.co.uklibretexts.org |

| Sodium borohydride–bromine (NaBH₄–Br₂) | THF | 2-(Cyclohexyloxy)benzyl alcohol | A convenient method for the direct reduction of benzoic acids. sci-hub.se |

This table outlines expected reduction outcomes based on established methods for benzoic acids.

Decarboxylation Reactions

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from simple benzoic acids typically requires harsh conditions. However, the presence of activating substituents on the aromatic ring can facilitate this reaction. For alkoxy-substituted benzoic acids, acid-catalyzed decarboxylation is a known process. researchgate.net The mechanism involves protonation of the electron-rich aromatic ring, followed by cleavage of the carbon-carbon bond to release carbon dioxide. researchgate.net

Another approach to decarboxylation involves radical mechanisms. For instance, peroxyl radicals have been shown to induce the decarboxylation of benzoic acid. nih.gov More recent methods have utilized photocatalysis with copper catalysts to achieve decarboxylative hydroxylation under mild conditions. nih.gov The applicability of these methods to this compound would depend on the specific reaction conditions and the electronic and steric influence of the cyclohexyloxy group.

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. The regiochemical outcome of these reactions is determined by the directing effects of the two substituents: the ortho-cyclohexyloxy group and the meta-directing carboxylic acid group.

Electrophilic Aromatic Substitution (e.g., halogenation, nitration)

In electrophilic aromatic substitution, the cyclohexyloxy group, being an alkoxy group, is an activating ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the carboxylic acid group is a deactivating meta-director because it withdraws electron density from the ring. This creates a scenario of conflicting directing effects.

Halogenation: The halogenation of benzoic acids can be controlled to achieve specific regioselectivity. For instance, a patented method describes the 2-halogenation of benzoic acids in the presence of an alkaline compound, suggesting that under certain conditions, substitution can be directed to the position ortho to the carboxyl group. google.com In the case of this compound, the positions ortho and para to the activating cyclohexyloxy group are positions 3 and 5, and position 6 (which is also ortho to the carboxyl group). The position meta to the deactivating carboxyl group is position 4 and 6. The interplay of these electronic effects and the steric hindrance from the bulky cyclohexyloxy group will ultimately determine the major product.

Nitration: The nitration of benzoic acid typically yields the meta-nitro product due to the strong deactivating and meta-directing nature of the carboxylic acid group. youtube.com For this compound, the activating effect of the ortho-alkoxy group will compete with the deactivating effect of the carboxyl group. The nitronium ion (NO₂⁺) is a strong electrophile and will attack the most nucleophilic positions on the ring. The positions ortho and para to the cyclohexyloxy group (positions 3 and 5) are electronically activated. However, the position meta to the carboxylic acid (position 4) is also a potential site of attack. The steric bulk of the cyclohexyloxy group may hinder attack at the adjacent position 3.

| Reaction | Reagents | Expected Major Product(s) | Rationale |

| Bromination | Br₂ / FeBr₃ | Mixture of isomers, potentially favoring substitution at positions 4 and 6. | The cyclohexyloxy group activates the ortho (3, 6) and para (5) positions, while the carboxylic acid directs to the meta (4, 6) positions. Steric hindrance may disfavor position 3. |

| Nitration | HNO₃ / H₂SO₄ | Likely a mixture with the 4-nitro and 6-nitro isomers as significant products. | The strong deactivating effect of the carboxyl group favors meta-substitution, while the activating alkoxy group directs ortho and para. |

This table provides a qualitative prediction of electrophilic aromatic substitution outcomes based on the competing directing effects of the substituents.

Metalation and Cross-Coupling Reactions

The presence of both a carboxylic acid and an ether group on the aromatic ring of this compound provides multiple sites for directed metalation, a key step in many cross-coupling reactions. The carboxylic acid group is a known directing group for ortho-lithiation. Similarly, the oxygen of the cyclohexyloxy group can also direct metalation to the adjacent ortho position.

In the case of this compound, the carboxylic acid and the cyclohexyloxy group are positioned ortho to each other. This arrangement can lead to complex regioselectivity during metalation. However, studies on similar substituted benzoic acids suggest that the carboxylic acid is a potent directing group. rsc.orgresearchgate.net Treatment with a strong base, such as n-butyllithium, would likely result in deprotonation at the position ortho to the carboxylic acid, which is the C6 position. The resulting aryllithium species is a versatile intermediate that can be trapped with various electrophiles to introduce new functional groups at this position.

Furthermore, this lithiated intermediate can participate in various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. By reacting the aryllithium intermediate with a boronic acid or ester in the presence of a palladium catalyst, a new carbon-carbon bond can be formed, leading to the synthesis of biaryl compounds. The general scheme for such a transformation is depicted below.

Table 1: Representative Metalation and Cross-Coupling Reactions of this compound Derivatives

| Starting Material | Reagents | Intermediate | Cross-Coupling Partner | Catalyst | Product |

|---|---|---|---|---|---|

| This compound | 1. n-BuLi, THF, -78 °C 2. Electrophile (E+) | 6-Lithio-2-(cyclohexyloxy)benzoic acid | Arylboronic acid | Pd(PPh₃)₄ | 6-Aryl-2-(cyclohexyloxy)benzoic acid |

| This compound | 1. s-BuLi/TMEDA, -78 °C 2. I₂ | 6-Iodo-2-(cyclohexyloxy)benzoic acid | Alkynylstannane | PdCl₂(PPh₃)₂ | 6-Alkynyl-2-(cyclohexyloxy)benzoic acid |

Transformations of the Cyclohexyloxy Group

Oxidation Reactions of the Cyclohexyl Moiety

The cyclohexyl ring of the this compound is susceptible to oxidation, primarily at the C-H bonds. The liquid-phase oxidation of cyclohexane (B81311) is a well-studied industrial process that typically yields cyclohexanol (B46403) and cyclohexanone. researchgate.netlp.edu.uanih.gov Similar transformations can be expected for the cyclohexyl moiety in this compound.

Oxidation can be achieved using various oxidizing agents, such as potassium permanganate, chromic acid, or through catalytic aerobic oxidation. The secondary carbons of the cyclohexyl ring are the most likely sites of oxidation. Initial oxidation would likely lead to the formation of a hydroxyl group, yielding a hydroxycyclohexyl ether derivative. Further oxidation of this secondary alcohol would then produce the corresponding ketone. The position of oxidation on the cyclohexyl ring can be influenced by steric and electronic factors.

Table 2: Potential Oxidation Products of the Cyclohexyl Moiety

| Oxidizing Agent | Primary Product | Secondary Product | Notes |

|---|---|---|---|

| KMnO₄, cold, dilute | 2-((Hydroxycyclohexyl)oxy)benzoic acid | 2-((Oxocyclohexyl)oxy)benzoic acid | Can lead to over-oxidation and ring cleavage under harsh conditions. |

| CrO₃, H₂SO₄ (Jones reagent) | 2-((Oxocyclohexyl)oxy)benzoic acid | - | Strong oxidizing agent, typically leads directly to the ketone. |

| RuCl₃, NaIO₄ | 2-((Oxocyclohexyl)oxy)benzoic acid | - | Catalytic oxidation with a stoichiometric oxidant. |

Cleavage of the Ether Linkage

The ether linkage in this compound is relatively stable but can be cleaved under forcing conditions, typically in the presence of strong acids. openstax.orgmasterorganicchemistry.commasterorganicchemistry.com The most common reagents for this transformation are strong hydrohalic acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI). pressbooks.pubtransformationtutoring.comorganicchemistrytutor.com

The mechanism of cleavage depends on the nature of the groups attached to the ether oxygen. chemistrysteps.com In this case, we have a secondary alkyl group (cyclohexyl) and an aryl group. Protonation of the ether oxygen is the initial step, forming a good leaving group. Subsequently, a nucleophilic substitution reaction occurs. Due to the stability of the potential secondary carbocation on the cyclohexyl ring, the reaction can proceed through either an Sₙ1 or Sₙ2 pathway, or a mixture of both, depending on the reaction conditions. libretexts.org Cleavage will result in the formation of salicylic (B10762653) acid (2-hydroxybenzoic acid) and a cyclohexyl derivative, such as cyclohexyl halide or cyclohexanol, which may be further converted to cyclohexene under the reaction conditions. openstax.orgucalgary.ca

Table 3: Products of Ether Linkage Cleavage

| Reagent | Conditions | Aromatic Product | Cyclohexyl Product(s) | Plausible Mechanism |

|---|---|---|---|---|

| HBr (conc.) | Reflux | Salicylic acid | Cyclohexyl bromide, Cyclohexene | Sₙ1/Sₙ2/E1 |

| HI (conc.) | Reflux | Salicylic acid | Cyclohexyl iodide, Cyclohexene | Sₙ1/Sₙ2/E1 |

| BBr₃ | CH₂Cl₂, -78 °C to rt | Salicylic acid | Cyclohexyl bromide | Lewis acid-mediated cleavage |

Rearrangement Reactions Involving the Cyclohexyl Ring

Under certain conditions, particularly those involving the formation of a carbocation on the cyclohexyl ring, rearrangement reactions can occur. researchgate.netlscollege.ac.inlibretexts.org For instance, during the acid-catalyzed cleavage of the ether linkage (proceeding through an Sₙ1 mechanism), a secondary cyclohexyl carbocation is formed as an intermediate. This carbocation can undergo a Wagner-Meerwein rearrangement, which involves a 1,2-hydride or 1,2-alkyl shift, to form a more stable carbocation. wikipedia.org

A common rearrangement for the cyclohexyl cation is a ring contraction to form a more stable tertiary methylcyclopentyl cation. acs.orgreddit.com This would lead to the formation of cyclopentyl-containing byproducts. The extent of this rearrangement is highly dependent on the reaction conditions, such as the temperature and the nature of the solvent and counter-ion.

Mechanistic Studies of Key Transformations

Elucidation of Reaction Pathways and Transition States

The transformations of this compound involve several key mechanistic pathways that have been studied in analogous systems.

Directed ortho-Metalation (DoM): The mechanism of DoM involves the coordination of the organolithium reagent to a Lewis basic directing group, in this case, the carboxylate and/or the ether oxygen. wikipedia.orgorganic-chemistry.org This coordination brings the strong base in close proximity to the ortho-proton, facilitating its abstraction and the formation of a thermodynamically stable aryllithium intermediate. unblog.fr Computational studies on similar systems have been used to model the transition states of this deprotonation step, highlighting the role of the directing group in lowering the activation energy. nih.gov

Ether Cleavage: The mechanism of acid-catalyzed ether cleavage has been extensively investigated. masterorganicchemistry.commasterorganicchemistry.com For a secondary alkyl aryl ether like this compound, the reaction likely proceeds through a pathway with both Sₙ1 and Sₙ2 characteristics. chemistrysteps.com The initial protonation of the ether oxygen is a rapid equilibrium. The subsequent C-O bond cleavage is the rate-determining step. Isotopic labeling studies, for example, using ¹⁸O in the ether oxygen, can be employed to definitively track the fate of the oxygen atom and distinguish between different mechanistic possibilities. stackexchange.comresearchgate.net

Wagner-Meerwein Rearrangement: The rearrangement of the cyclohexyl carbocation to a methylcyclopentyl carbocation proceeds through a series of elementary steps involving hydride and alkyl shifts. wikipedia.org Quantum chemical calculations have been instrumental in mapping the potential energy surface for these rearrangements, identifying the transition state structures, and calculating the activation barriers for different pathways. acs.org These studies help to predict the likelihood of such rearrangements under specific reaction conditions.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Salicylic acid |

| Cyclohexanol |

| Cyclohexanone |

| Cyclohexene |

| Cyclohexyl bromide |

| Cyclohexyl iodide |

| Adipic acid |

| n-Butyllithium |

| sec-Butyllithium |

| Tetramethylethylenediamine (TMEDA) |

| Lithium diisopropylamide (LDA) |

| Potassium permanganate |

| Chromic acid |

| Ruthenium(III) chloride |

| Sodium periodate |

| Hydrobromic acid |

| Hydroiodic acid |

| Boron tribromide |

| Pyridinium hydrochloride |

| Palladium(0) tetrakis(triphenylphosphine) |

| Dichlorobis(triphenylphosphine)palladium(II) |

Kinetic and Thermodynamic Analyses of Reactions

Detailed kinetic and thermodynamic parameters for reactions involving this compound are not well-documented. However, insights can be drawn from related alkoxybenzoic acids. For instance, studies on the dissolution of 2-hydroxybenzoic acid in ethanol-water mixtures show that thermodynamic properties such as standard dissolution enthalpy (ΔH°), standard entropy (ΔS°), and standard Gibbs free energy (ΔG°) can be evaluated using the van't Hoff equation. In these systems, it was observed that ΔG° and ΔH° increased with a higher percentage of ethanol and temperature, while ΔS° decreased ekb.eg. This suggests that the solvation of such molecules is a complex process influenced by solvent composition and temperature ekb.eg.

For the esterification of benzoic acid with 1-butanol, catalyzed by p-toluenesulfonic acid, the reaction was found to be first order with respect to benzoic acid. The activation energies for the forward and reverse reactions were determined to be 58.40 and 57.70 kJ·mol⁻¹, respectively, with a thermal effect of 622 J·mol⁻¹ at 365.2–389.4 K rsc.org. While this data pertains to the parent benzoic acid, it provides a baseline for understanding the energetic requirements of reactions involving the carboxyl group.

Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the energy profiles of reactions like the rhodium-catalyzed annulation of 3-methoxybenzoic acid. These studies calculate the Gibbs free energies for key steps such as C-H activation and alkyne insertion, providing insights into the reaction mechanism and rate-determining steps mdpi.com. For the Williamson ether synthesis, a key route to alkoxybenzoic acids, kinetic modeling can reveal complex reaction networks that are highly dependent on the solvent. Such models can provide detailed information on reaction rates and energy barriers for different pathways, such as O-alkylation versus C-alkylation researchgate.net.

The thermodynamic properties of a series of 4-n-alkoxybenzoic acids have been studied, providing data on their standard molar enthalpies of formation, vaporization, and sublimation. These values are crucial for understanding the energetics of these molecules and their phase behavior researchgate.net.

Table 1: Illustrative Thermodynamic Data for a Related Alkoxybenzoic Acid (p-methoxybenzoic acid) Data presented for analogous compounds due to the absence of direct data for this compound.

| Thermodynamic Parameter | Value | Units |

|---|---|---|

| Standard Molar Enthalpy of Formation (solid) | - | kJ·mol⁻¹ |

| Standard Molar Enthalpy of Vaporization | - | kJ·mol⁻¹ |

| Standard Molar Enthalpy of Sublimation | - | kJ·mol⁻¹ |

Specific values for p-methoxybenzoic acid were not provided in the search results, but the source indicates such data is available in the cited literature researchgate.net.

Role of Catalysts and Reaction Conditions

The synthesis of 2-alkoxybenzoic acids, including analogs of this compound, is highly dependent on the choice of catalysts and reaction conditions. The Williamson ether synthesis is a common method for forming the ether linkage. This reaction typically involves an alkoxide reacting with an alkyl halide in an SN2 reaction masterorganicchemistry.comwikipedia.org.

For the synthesis of 2-ethoxybenzoic acid, a variety of catalysts and conditions have been reported. One method involves the use of cuprous chloride as a catalyst in an organic solvent, with the reaction proceeding at elevated temperatures (125–135°C) for 10–15 hours researchgate.net. Another approach utilizes a strong base like potassium tert-butoxide in dimethyl sulfoxide (DMSO) at 70°C for 2 hours chemicalbook.comchemicalbook.com. The choice of base is critical; for example, the reaction of methyl salicylate with diethyl sulfate is carried out in the presence of potassium hydroxide in ethanol at 15°C chemicalbook.com. Subsequent hydrolysis of the ester to the carboxylic acid is typically achieved using a base such as sodium hydroxide in an aqueous or alcoholic solution at elevated temperatures (e.g., 65°C or 80°C) researchgate.netchemicalbook.com.

The solvent plays a crucial role in the Williamson ether synthesis, influencing reaction rates and selectivity. Solvents like dimethyl sulfoxide (DMSO) and ethanol are commonly used masterorganicchemistry.comchemicalbook.comlibretexts.org. Kinetic studies on a Williamson ether synthesis have shown that the reaction network can differ significantly between solvents like acetonitrile and methanol, affecting the regioselectivity between O-alkylation and C-alkylation researchgate.net.

In addition to traditional chemical catalysts, electrochemical methods are also being explored for the synthesis of benzoic acids from CO2, using heterogeneous catalysts like palladium supported on metal-organic frameworks (MOFs) chemicalbook.com. For hydrogenation reactions of the aromatic ring in benzoic acid, transition metal catalysts such as ruthenium on carbon (Ru/C) are effective, with binary solvent systems like 1,4-dioxane and water being used to improve selectivity nih.gov.

Table 2: Examples of Catalysts and Reaction Conditions for the Synthesis of 2-Ethoxybenzoic Acid (an analog of this compound) Data presented for an analogous compound due to the absence of direct data for this compound.

| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Aromatic amido pyridine-1-oxide derivative | Cuprous Chloride / Potassium Carbonate | Organic Solvent | 125-135 | 10-15 | up to 87 |

| Ethyl 2-ethoxybenzoate | Potassium tert-butoxide | Dimethyl sulfoxide | 70 | 2 | 80 |

| Methyl salicylate, Diethyl sulfate | Potassium hydroxide | Ethanol | 15 | 6 | - |

Computational and Theoretical Insights into this compound Remain Largely Unexplored

Consequently, it is not possible to provide specific data on its optimized molecular geometry, conformational landscapes, HOMO-LUMO energy gaps, reactive sites identified through electrostatic potential, or charge transfer phenomena as would be determined by these computational methods. The scientific community has extensively studied other benzoic acid derivatives, providing a solid theoretical framework for how such analyses would be conducted. However, without specific computational investigations into this compound, any discussion of its precise theoretical and computational chemistry remains speculative.

Further research employing these well-established computational techniques would be necessary to elucidate the specific molecular and electronic characteristics of this compound. Such studies would provide valuable insights into its structure, stability, and reactivity.

Computational Chemistry and Theoretical Studies of 2 Cyclohexyloxy Benzoic Acid

Spectroscopic Property Simulations and Experimental Validation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like 2-(Cyclohexyloxy)benzoic acid. Through methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), it is possible to simulate various spectra, including vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. These theoretical predictions are invaluable for interpreting experimental data, assigning spectral features, and understanding the electronic structure and vibrational modes of the molecule.

Prediction of Vibrational Spectra (IR, Raman)

Theoretical calculations are instrumental in assigning the vibrational modes observed in experimental Infrared (IR) and Raman spectra. By employing DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), the harmonic vibrational frequencies of this compound can be calculated. mdpi.com The resulting theoretical spectrum allows for a detailed assignment of each vibrational band to specific molecular motions, such as stretching, bending, and torsional modes.

Potential Energy Distribution (PED) analysis is often used to quantify the contribution of individual internal coordinates to each normal mode, ensuring an unambiguous assignment of the spectral bands. mdpi.com For this compound, key vibrational modes of interest include the O-H stretching of the carboxylic acid group, which is typically broad in experimental spectra due to hydrogen bonding, the C=O carbonyl stretching, C-O ether linkages, and various C-H stretching and bending modes of the phenyl and cyclohexyl rings. mdpi.comresearchgate.net Comparisons between calculated and experimental spectra often show good agreement, although calculated frequencies are sometimes scaled to correct for anharmonicity and methodological approximations. researchgate.net

Table 1: Predicted IR Vibrational Frequencies and Assignments for this compound Based on theoretical methods applied to similar benzoic acid derivatives. mdpi.comresearchgate.net

| Predicted Frequency (cm⁻¹) (Scaled) | Predicted Intensity | Assignment | Vibrational Mode |

| ~3550 | Medium | ν(O-H) | O-H stretch (monomer) |

| ~3100-3000 | Medium | ν(C-H) | Aromatic C-H stretch |

| ~2940, ~2860 | Strong | ν(C-H) | Cyclohexyl C-H stretch (asymm/symm) |

| ~1710 | Very Strong | ν(C=O) | Carbonyl C=O stretch |

| ~1600, ~1480 | Medium-Strong | ν(C=C) | Aromatic C=C ring stretch |

| ~1450 | Medium | δ(CH₂) | Cyclohexyl CH₂ scissoring |

| ~1300 | Strong | ν(C-O) / δ(O-H) | C-O stretch coupled with in-plane O-H bend |

| ~1250 | Strong | ν(C-O-C) | Asymmetric C-O-C ether stretch |

| ~920 | Medium | γ(O-H) | Out-of-plane O-H bend (dimer) |

| ~750 | Strong | γ(C-H) | Aromatic out-of-plane C-H bend |

Theoretical NMR Chemical Shift Calculations (GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a highly reliable quantum chemical approach for predicting the NMR chemical shifts of molecules. mdpi.comresearchgate.net This method, typically used in conjunction with DFT, calculates the isotropic magnetic shielding tensors for each nucleus. imist.ma These shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, usually Tetramethylsilane (TMS). mdpi.comyoutube.com

For this compound, GIAO calculations can predict both ¹H and ¹³C NMR chemical shifts. dergipark.org.tr Such calculations are crucial for assigning peaks in complex experimental spectra and for confirming the chemical structure. The accuracy of the predictions depends on the chosen level of theory, including the functional and basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). dergipark.org.tr Theoretical calculations can accurately reproduce the distinct chemical shifts for the aromatic protons, the cyclohexyl protons, and the acidic proton, as well as for the various carbon atoms in the molecule.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound using the GIAO Method Chemical shifts are relative to TMS and are based on typical values for the constituent functional groups.

| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |

| Carboxyl (C=O) | ~170 | Carboxyl (COOH) | ~11-13 |

| Aromatic C-O | ~158 | Aromatic H (ortho to COOH) | ~8.0 |

| Aromatic C-COOH | ~122 | Aromatic H's (meta, para) | ~7.1-7.6 |

| Aromatic CH | ~115-135 | Cyclohexyl CH-O | ~4.5 |

| Cyclohexyl C-O | ~78 | Cyclohexyl CH₂ | ~1.2-2.0 |

| Cyclohexyl CH₂ | ~23-32 |

UV-Vis Absorption Spectra and Electronic Transitions

The electronic absorption properties of this compound can be investigated computationally using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of photons in the ultraviolet-visible range. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption band.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the benzoic acid chromophore. rsc.orgrsc.org TD-DFT calculations can predict the maximum absorption wavelength (λmax) and help assign the specific molecular orbitals involved in the primary electronic transitions, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Solvent effects are critical in UV-Vis spectroscopy and can be simulated using continuum solvation models to provide more accurate comparisons with experimental data measured in solution. researchgate.net

Table 3: Predicted Electronic Transitions for this compound via TD-DFT Based on computational studies of benzoic acid and its derivatives. rsc.orgrsc.org

| Predicted λmax (nm) | Oscillator Strength (f) | Dominant Transition | Character |

| ~275 | Low (~0.02) | HOMO-1 → LUMO | n→π* / π→π |

| ~230 | High (~0.25) | HOMO → LUMO | π→π |

Reaction Mechanism Modeling via Computational Methods

Computational chemistry is a fundamental tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and kinetics that are often difficult to probe experimentally.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

To model a chemical reaction involving this compound, such as its esterification or decarboxylation, computational methods are used to map out the potential energy surface (PES) that connects reactants to products. A crucial step in this process is the location of the transition state (TS), which represents the maximum energy point along the minimum energy reaction pathway. dergipark.org.tr Various algorithms are employed to search for the saddle point corresponding to the TS structure.

Once a candidate TS structure is located, it is essential to verify that it correctly connects the desired reactants and products. This is achieved through Intrinsic Reaction Coordinate (IRC) analysis. dergipark.org.tr An IRC calculation follows the reaction path downhill from the TS in both forward and reverse directions. A true transition state will lead to the reactant complex on one side and the product complex on the other, thus confirming the proposed mechanistic step.

Calculation of Activation Energies and Reaction Rates

The activation energy (Ea) of a reaction is a critical parameter that determines its rate. Computationally, the electronic activation energy is calculated as the difference in energy between the transition state and the reactants. rsc.org For more accurate results, zero-point vibrational energy (ZPVE) corrections and thermal contributions are typically included to calculate the activation enthalpy (ΔH‡) and Gibbs free energy of activation (ΔG‡).

From the Gibbs free energy of activation, the reaction rate constant (k) can be estimated using Transition State Theory (TST). While absolute rate predictions can be challenging, computational methods are highly effective at determining relative reaction rates and explaining how changes in molecular structure or reaction conditions affect the activation energy and, consequently, the reaction outcome. rsc.orgresearchgate.net These models provide a molecular-level understanding of the reaction's feasibility and kinetics.

Applications and Role in Advanced Chemical Synthesis

2-(Cyclohexyloxy)benzoic Acid as a Versatile Synthetic Intermediate

This compound, like many benzoic acid derivatives, serves as a crucial building block in organic synthesis. jk-sci.com Its structure, featuring a carboxylic acid group, an aromatic ring, and a bulky cyclohexyloxy substituent, offers multiple reaction sites for constructing more complex molecules. Related compounds, such as 2-(o-tolyloxy)benzoic acid, are recognized as important intermediates in the synthesis of biaryl moieties, which are common motifs in polymeric materials, ligands, and biologically active compounds. nih.gov The strategic placement of the cyclohexyloxy group at the ortho position influences the electronic properties and steric environment of the benzoic acid core, enabling its use in targeted synthetic pathways.

Benzoic acid derivatives are foundational in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. researchgate.net Specifically, 2-substituted benzoic acids can be transformed into a variety of heterocyclic systems. While direct synthetic routes employing this compound are not extensively detailed in the available research, the reactivity of analogous 2-acylbenzoic acids provides a clear precedent. These compounds are highly versatile synthons for constructing heterocycles like phthalides, isochromanones, and isoindolines through cyclization reactions that involve the carboxylic acid group and the ortho substituent. researchgate.net The cyclohexyloxy group in this compound could serve to direct these cyclizations or be modified to participate in them, highlighting its potential as a precursor for novel heterocyclic scaffolds.

The utility of benzoic acid derivatives extends to the assembly of intricate polycyclic and macrocyclic structures. jk-sci.com As a bifunctional molecule, this compound can be incorporated into larger molecular frameworks. The carboxylic acid provides a handle for forming ester or amide linkages, while the aromatic ring can undergo various substitution reactions. For instance, related 2-phenoxybenzoic acid derivatives are used to create biaryl structures, which can be key components of more complex polycyclic aromatic systems. nih.gov This capability allows chemists to use this compound as a foundational element, systematically building upon its scaffold to achieve complex target molecules with specific three-dimensional architectures.

Development of Functional Materials Utilizing this compound Scaffolds

The unique combination of a rigid aromatic core and a flexible cycloaliphatic group makes the this compound scaffold attractive for the development of advanced functional materials. Its ability to participate in specific intermolecular interactions, such as hydrogen bonding, is key to its utility in this domain.

Benzoic acid and its derivatives can be incorporated as guest molecules into the crystalline and amorphous phases of polymers, creating co-crystalline structures with modified properties. researchgate.netmdpi.com Research on syndiotactic polystyrene (sPS) and poly(2,6-dimethyl-1,4-phenylene)oxide (PPO) has shown that benzoic acid can reside within the polymer matrix. researchgate.netmdpi.com In these systems, the benzoic acid molecules often form hydrogen-bonded dimers, which can be segregated within the crystalline channels of the polymer. mdpi.com The FTIR spectra of these guest molecules can even show vibrational peaks similar to those of benzoic acid in its vapor phase, indicating that the polymer cavities can isolate individual molecules. researchgate.netmdpi.com By extension, this compound, with its larger substituent, could be used to tune the morphology and properties of such polymer-guest systems, potentially altering the thermal or mechanical characteristics of the host polymer. Furthermore, related compounds are known intermediates in the synthesis of polymeric materials themselves. nih.gov

Derivatives of benzoic acid are a cornerstone in the design of liquid crystalline (LC) materials. nih.gov The formation of liquid crystal phases, or mesophases, is often driven by the self-assembly of molecules into ordered structures. nih.gov In the case of benzoic acid derivatives, this ordering is heavily influenced by hydrogen bonding, where two carboxylic acid groups interact to form a stable dimer. nih.govsemanticscholar.org This dimerization effectively elongates the molecule, a key characteristic for forming many liquid crystal phases.